N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O/c15-10-5-9(14(19,20)21)6-11(22-10)23-24-12(25)7-2-1-3-8(4-7)13(16,17)18/h1-6H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTICZNAXDYADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediate: (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine
A crucial intermediate in the synthesis is (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine. This amine is typically prepared by the reduction of a corresponding nitro or halogenated precursor using zinc powder in ethanol-water with ammonium chloride at room temperature for 2 hours, yielding the amine with high efficiency (~96%).
- Reagents: Zinc powder, ammonium chloride
- Solvent: Ethanol and water mixture
- Temperature: Room temperature (~20°C)
- Time: 2 hours
- Workup: Filtration through Celite, extraction with dichloromethane, drying over Na2SO4, and concentration
This step is critical as it introduces the amino functionality necessary for subsequent hydrazide formation.
Detailed Reaction Sequence and Conditions
This sequence is adaptable for various substituted hydrazides, including trifluoromethyl-substituted analogues, with yields generally in the 80–90% range for key steps.
Research Findings and Optimization Notes
Solvent and Base Effects: The substitution step proceeds well in alcoholic solvents such as ethanol and s-butanol. Use of K2CO3 as base is optimal for nucleophilic aromatic substitution, with reaction times of 1–2 days depending on substrate stability.
Substrate Stability: Nitro-substituted intermediates show sensitivity to prolonged heating, leading to decreased yields. Shorter reaction times are preferred for substrates with electron-withdrawing groups like trifluoromethyl.
Reduction Step: Tin powder in acetic acid is preferred for nitro group reduction due to cost-effectiveness and high yield. Indium powder also provides high yields but is more expensive. Iron powder requires excess amounts and gives lower yields. Zinc or copper powders are unsuitable due to side reactions causing ring contraction.
Cyclodehydration: This step is rapid but generates unstable intermediates that require immediate alkali treatment to stabilize the product.
Limitations: Aceto- and trifluoroacetohydrazides show lower yields (17–35%) in the nucleophilic substitution step, indicating limitations in substrate scope.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions
N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₄H₈ClF₆N₃O
- Molecular Weight : 383.68 g/mol
- CAS Number : 149550-46-9
- MDL Number: MFCD01100975 This compound belongs to the benzohydrazide class, featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 6 and 4, respectively. The benzohydrazide moiety is further modified with a 3-(trifluoromethyl)phenyl group, enhancing its steric and electronic properties.
Structural and Functional Analogues
The following compounds share structural motifs with N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide, enabling comparative analysis of their physicochemical and biological properties:
Key Findings :
Electron-Withdrawing Effects: The trifluoromethyl group in the parent compound enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes, as seen in analogous hydrazides and sulfonohydrazides .
Backbone Modifications: Sulfonohydrazides exhibit higher aqueous solubility compared to benzohydrazides due to the sulfonyl group’s polarity, but this may reduce membrane permeability . Amide derivatives (e.g., N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide) lack the hydrazide NH-NH₂ motif, limiting their utility in metal chelation but improving hydrolytic stability .
Synthetic Accessibility :
- Hydrazide derivatives are typically synthesized via condensation of hydrazine hydrate with esters or acyl chlorides, a method shared across analogs (e.g., ’s hydrazones synthesized via addition-elimination reactions) .
- Piperidine-carbohydrazide hybrids require multi-step protocols involving SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in .
Biological Relevance: Benzohydrazides are precursors for hydrazones, which show antimicrobial and anticancer activity in related compounds (e.g., (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide in ) .
Biological Activity
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H8ClF6N3O
- Molecular Weight : 353.67 g/mol
- CAS Number : 34486-23-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines, including:
These results indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell cycle progression.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Topoisomerase II : The compound acts as a non-intercalative inhibitor of topoisomerase II, leading to G2/M phase arrest in cancer cells .
- NF-kB Pathway Modulation : It has been reported to inhibit TNFα-induced NF-kB activation, contributing to its anti-inflammatory and anticancer properties .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .
Study 1: In Vitro Evaluation
A study conducted by researchers at MDPI evaluated the cytotoxic effects of various derivatives, including this compound, on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of the compound in murine models resulted in a marked reduction in tumor size compared to controls. The study suggested that the compound's efficacy could be attributed to its ability to modulate immune responses alongside direct cytotoxic effects on tumor cells.
Safety and Toxicity Profile
While the anticancer potential is promising, safety assessments are crucial. Preliminary toxicity studies indicated that this compound exhibited low toxicity towards normal cells at therapeutic doses, suggesting a favorable therapeutic index for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide?
- Methodological Answer : The synthesis typically involves coupling 6-chloro-4-(trifluoromethyl)pyridin-2-amine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or DMF. Hydrazide formation is achieved via nucleophilic acyl substitution, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction optimization may include temperature control (0–25°C) to minimize side products like N-acylated byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrazide linkage and aromatic substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, trifluoromethyl groups as singlets).
- HR-MS (ESI+) : For molecular ion verification ([M+H]+ expected within ±0.001 Da accuracy).
- FT-IR : To identify carbonyl (C=O stretch ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- HPLC (C18 column) : Purity assessment (>95%) using acetonitrile/water gradients .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a precursor for bioactive hydrazone derivatives, particularly in antimicrobial and anticancer studies. The trifluoromethyl groups enhance metabolic stability and lipophilicity, making it suitable for structure-activity relationship (SAR) studies targeting enzymes like kinases or proteases. Biological assays often involve in vitro cytotoxicity (MTT assay) and bacterial inhibition (MIC determination) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing impurities?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) to improve regioselectivity for pyridine substitution.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric hindrance reduction.
- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and identify intermediates.
- Scale-up Strategies : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition risks .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Cell Line Variability : Validate activity in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with consistent culture conditions.
- Redox Interference : Use ROS scavengers (e.g., NAC) to confirm cytotoxicity is not artifactually linked to redox cycling.
- Metabolic Stability : Compare results in hepatocyte microsomes (e.g., human vs. rodent) to rule out species-specific metabolism .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72h, followed by HPLC analysis to detect degradation products.
- Light/Oxygen Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) with argon purging to assess oxidation pathways.
- Plasma Stability : Use human plasma at 37°C to evaluate esterase-mediated hydrolysis (if applicable) .
Q. How to design SAR studies focusing on the trifluoromethyl groups?
- Methodological Answer :
- Isosteric Replacements : Synthesize analogs with -CF3 replaced by -CH3, -Cl, or -OCF3 to assess electronic/steric effects.
- Crystallography : Resolve X-ray structures to map interactions (e.g., halogen bonding with target proteins).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare electrostatic potential surfaces and predict binding affinities .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) using experimental IC50 data for better correlation.
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions masked in vacuum models.
- Conformational Sampling : Use enhanced sampling (metadynamics) to explore non-canonical binding modes missed in rigid docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
